1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole
Description
1-[2-(3-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazole (hereafter referred to as Compound X) is a benzodiazole (benzimidazole) derivative characterized by a 3-methoxyphenoxyethyl substituent at the N1 position of the heterocyclic core. Its structure combines the benzodiazole moiety—a bicyclic system with two nitrogen atoms—with a flexible ether-linked aryl group.
Properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-13-5-4-6-14(11-13)20-10-9-18-12-17-15-7-2-3-8-16(15)18/h2-8,11-12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYBSHCAFHHJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with 3-methoxyphenoxyacetaldehyde. The reaction is carried out under mild conditions using an oxidizing agent such as sodium metabisulfite in a solvent mixture. The product is then purified through washing with hexane and water .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Functional Comparisons
Analysis :
- Electron-Donating vs. Electron-Withdrawing Groups: Compound X’s 3-methoxyphenoxy group increases electron density, enhancing hydrogen-bond acceptor capacity compared to sulfonyl-containing analogues (e.g., 2-[(4-ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole) . Trifluoromethyl groups (e.g., in ) improve metabolic stability but reduce solubility.
- Hybrid Systems :
Table 2: Binding Affinities and Activities
Key Findings :
Biological Activity
1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing research.
Structural Characteristics
The structure of this compound features a benzodiazole core substituted with a methoxyphenoxy group. This unique combination enhances its chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.33 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that phenoxyalkylbenzimidazoles, a class that includes our compound, exhibit significant antimicrobial activity. Studies have shown that derivatives of this class possess low minimum inhibitory concentrations (MICs) against various pathogens, including Mycobacterium tuberculosis. For instance, certain analogs demonstrated MIC values in the low nanomolar range with minimal cytotoxicity towards eukaryotic cells .
Anticancer Activity
The compound has been investigated for its anticancer properties. A study highlighted that benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and promotion of cell cycle arrest. The specific pathways affected by this compound are still under investigation, but preliminary data suggest it may influence signaling pathways associated with cancer cell survival.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Research has indicated that certain benzodiazole derivatives can inhibit pro-inflammatory cytokines and mediators, suggesting a possible application in treating inflammatory diseases .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : It might bind to receptors involved in inflammation or cancer signaling pathways, altering their activity.
- DNA Interaction : There is potential for interaction with DNA or RNA synthesis processes, leading to impaired cellular function in pathogens or tumor cells.
Study on Antitubercular Activity
A significant study focused on the structure-activity relationship (SAR) of phenoxyalkylbenzimidazoles showed that modifications to the benzodiazole core significantly affected their antitubercular activity. The study found that certain substitutions enhanced potency against Mycobacterium tuberculosis, indicating a promising avenue for further development of this compound as an antitubercular agent .
In Vitro Studies on Cancer Cell Lines
In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. The selectivity index (SI), which compares cytotoxicity to antimicrobial activity, has been reported favorably in some cases, suggesting potential therapeutic applications with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
